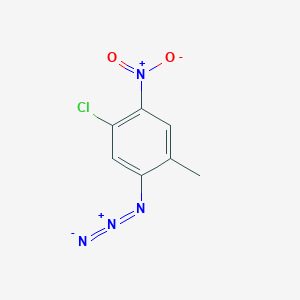

1-Azido-5-chloro-2-methyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN4O2 |

|---|---|

Molecular Weight |

212.59 g/mol |

IUPAC Name |

1-azido-5-chloro-2-methyl-4-nitrobenzene |

InChI |

InChI=1S/C7H5ClN4O2/c1-4-2-7(12(13)14)5(8)3-6(4)10-11-9/h2-3H,1H3 |

InChI Key |

YGLBWWXIFFQVHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N=[N+]=[N-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Azido 5 Chloro 2 Methyl 4 Nitrobenzene

6 Reactions with Lewis Acids and Radical Processes

The interaction of 1-Azido-5-chloro-2-methyl-4-nitrobenzene with Lewis acids can lead to various outcomes. A Lewis acid could coordinate to the nitro group, activating the aromatic ring towards nucleophilic attack. Alternatively, coordination to the azide (B81097) could facilitate its decomposition to a nitrene, a highly reactive intermediate that can undergo a variety of insertion and addition reactions.

The azido (B1232118) group can also participate in radical reactions. acs.org For example, photolysis or thermolysis of azides can generate nitrenes, which have radical character. Additionally, certain radical initiators can induce the decomposition of azides. The study of radical processes involving this compound could open up novel pathways for the functionalization of this molecule.

Reactivity of the Nitro Group (NO2)

The nitro group of this compound plays a pivotal role in defining the molecule's chemical behavior. Its strong electron-withdrawing nature and susceptibility to reduction are key determinants of the compound's reactivity profile.

Reduction Reactions to Amino, Hydroxylamino, and Nitroso Compounds

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing a gateway to various functional groups. sci-hub.st Aromatic nitro compounds can be reduced to their corresponding anilines through several methods, including catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgrsc.orgscispace.com

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This method often utilizes catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org

Metal-Acid Systems : A classic example is the use of iron, tin, or zinc in the presence of an acid like hydrochloric acid. wikipedia.orgscispace.com

Sulfide (B99878) Reagents : Sodium sulfide or ammonium (B1175870) sulfides can also be effective reducing agents. wikipedia.orgscispace.com

Depending on the reaction conditions and the reducing agent used, the reduction can be stopped at intermediate stages to yield hydroxylamino or nitroso compounds. For instance, the use of zinc dust in the presence of ammonium chloride can lead to the formation of hydroxylamines. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Product | Reagent(s) |

|---|---|

| Amino | Catalytic Hydrogenation (e.g., Pd/C, H₂) |

| Amino | Iron / Hydrochloric Acid |

| Amino | Tin(II) Chloride / Hydrochloric Acid |

| Hydroxylamino | Zinc / Ammonium Chloride |

| Azo | Metal Hydrides (e.g., NaBH₄) |

| Azoxy | Sodium Arsenite |

The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For this compound, the azide and chloro groups must be considered when selecting a reduction method to avoid unwanted side reactions.

Role as an Electron-Withdrawing Group in Activating SNAr

The nitro group is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring. This effect is particularly pronounced in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org The presence of a nitro group, especially when positioned ortho or para to a leaving group, activates the ring towards nucleophilic attack. libretexts.orgwikipedia.orgbyjus.com

In the case of this compound, the nitro group is para to the chloro group. This positioning is crucial for the stabilization of the intermediate Meisenheimer complex formed during an SNAr reaction. wikipedia.org The negative charge of this intermediate can be delocalized onto the nitro group through resonance, thereby lowering the activation energy of the reaction. libretexts.orgwikipedia.org

The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Departure of the Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is highly dependent on the nature of the electron-withdrawing groups, the leaving group, and the nucleophile. masterorganicchemistry.com The strong activation provided by the nitro group makes the chloro substituent in this compound susceptible to displacement by a variety of nucleophiles. stackexchange.com

Reactivity of the Chloro Group (Cl)

The chloro group in this compound serves as a leaving group in various substitution reactions, and its reactivity is significantly enhanced by the presence of the activating nitro group.

Nucleophilic Displacement Reactions

As discussed in the previous section, the chloro group is activated towards nucleophilic displacement via the SNAr mechanism. libretexts.org The electron-deficient nature of the aromatic ring, induced by the para-nitro group, facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine. stackexchange.com A wide range of nucleophiles can displace the chloride ion, including alkoxides, amines, and thiolates.

The efficiency of these displacement reactions can be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile. In some instances, the reaction can be quite complex, with the possibility of competing SNAr and other reaction pathways. nih.gov

Participation in Metal-Catalyzed Coupling Reactions

In addition to nucleophilic displacement, the chloro group can participate in various transition-metal-catalyzed cross-coupling reactions. ccspublishing.org.cnnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include Suzuki, Heck, and Sonogashira couplings. acs.org

While the nitro group itself can sometimes be used as a coupling partner in denitrative cross-coupling reactions, the chloro group is a more conventional electrophilic partner. ccspublishing.org.cnacs.org The general mechanism for these reactions often involves the oxidative addition of a low-valent transition metal (e.g., palladium(0)) to the carbon-chlorine bond. ccspublishing.org.cn This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. ccspublishing.org.cn

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Pd Catalyst, Base |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst, Base |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd/Cu Catalysts, Base |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst, Base |

The electronic properties of the aryl halide can influence the rate and efficiency of these coupling reactions. The electron-withdrawing nitro group in this compound can impact the oxidative addition step.

Influence of Steric and Electronic Effects of Methyl Group on Reactivity

The methyl group at the 2-position of the benzene (B151609) ring introduces both steric and electronic effects that can modulate the reactivity of this compound.

Steric Effects: The methyl group is adjacent to the chloro substituent. This proximity can sterically hinder the approach of nucleophiles to the carbon atom bearing the chlorine. researchgate.net This steric hindrance can potentially decrease the rate of nucleophilic substitution reactions compared to an unmethylated analogue. researchgate.net Furthermore, the methyl group can influence the conformation of the nitro group, potentially affecting its ability to be coplanar with the benzene ring and thus its resonance-based electron-withdrawing capability. mdpi.commdpi.com In some substituted nitrobenzenes, bulky adjacent groups can force the nitro group out of the plane of the ring, which can diminish its activating effect in SNAr reactions. mdpi.com

Concerted and Stepwise Mechanisms in Functional Group Transformations

The chemical reactivity of this compound is characterized by the transformations of its distinct functional groups: the azide, the chloro, and the nitro moieties. The mechanisms of these transformations, whether they occur in a single, coordinated step (concerted) or through a series of intermediates (stepwise), are of fundamental interest in understanding the molecule's behavior. This section explores the likely mechanistic pathways for the reactions of this compound, drawing upon established principles of physical organic chemistry and computational studies of analogous structures.

The transformation of functional groups on the benzene ring of this compound can be broadly categorized into two main types of reactions: nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon and thermal or photochemical decomposition of the azido group. The electronic landscape of the molecule, heavily influenced by the electron-withdrawing nitro group, plays a crucial role in dictating the preferred mechanistic pathway for these reactions.

The chloro group in this compound is susceptible to nucleophilic attack due to the strong activation provided by the para-nitro group. The generally accepted mechanism for such reactions has historically been a stepwise addition-elimination process involving a discrete Meisenheimer intermediate. However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions, particularly with good leaving groups like chloride, proceed through a concerted mechanism. springernature.comstackexchange.comnih.gov

In the context of this compound, a stepwise mechanism would involve the initial attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In a subsequent, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the ring.

Conversely, a concerted mechanism would involve the simultaneous formation of the new bond with the incoming nucleophile and the breaking of the carbon-chlorine bond. This process proceeds through a single transition state without the formation of a stable intermediate. For highly electron-deficient aromatic systems and with good leaving groups like chloride, the concerted pathway is often energetically favored. stackexchange.com The stability of the putative Meisenheimer complex is a key determinant; if it is not sufficiently stable to exist as a true intermediate, the reaction will proceed in a single step. stackexchange.com

The preference for a concerted or stepwise mechanism in the nucleophilic substitution of the chloro group in this compound is therefore a subject of nuanced consideration, with a concerted pathway being highly probable.

The thermal decomposition of aryl azides is a well-studied reaction that typically leads to the formation of a nitrene intermediate and the extrusion of molecular nitrogen. For ortho-substituted phenyl azides, the decomposition can be significantly influenced by the nature of the neighboring group. In the case of this compound, the ortho-nitro group is expected to play a significant role in the mechanism of the azide decomposition.

Computational studies on the pyrolysis of the related compound, 2-nitrophenyl azide, have shown that the reaction proceeds through a concerted, one-step mechanism . acs.orgacs.org This is attributed to neighboring-group assistance from the ortho-nitro group. The decomposition does not proceed through a free nitrene intermediate. Instead, the reaction is thought to involve a cyclic transition state where the azide group interacts with the nitro group, leading to the simultaneous extrusion of nitrogen and the formation of a benzofuroxan (B160326) ring system. This neighboring group participation provides a lower energy pathway compared to the stepwise formation of a highly reactive nitrene intermediate.

Given the structural similarity, it is highly probable that the thermal decomposition of this compound would also follow a concerted mechanism, driven by the participation of the adjacent nitro group.

To illustrate the kinetic parameters that might be expected for such transformations, the following hypothetical data tables are presented. These are based on typical values observed for analogous reactions in the literature.

Table 1: Hypothetical Kinetic Data for Nucleophilic Aromatic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Mechanistic Pathway | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |

| Concerted | 1.5 x 10⁻² | 65 | 8.2 x 10⁸ |

| Stepwise (via Meisenheimer Complex) | 8.0 x 10⁻³ | 72 | 5.5 x 10⁸ |

Note: This data is illustrative and intended to show the typical differences in activation parameters between concerted and stepwise SNAr reactions.

Table 2: Hypothetical Kinetic Data for the Thermal Decomposition of this compound

| Mechanistic Pathway | Rate Constant (k) at 400 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Concerted (Neighboring Group Participation) | 2.1 x 10⁻⁴ | 110 | 1.3 x 10¹³ |

| Stepwise (via Nitrene Intermediate) | 5.5 x 10⁻⁶ | 135 | 2.5 x 10¹³ |

Note: This data is illustrative and based on the expected energetic favorability of the concerted pathway for the thermal decomposition of ortho-nitrophenyl azides.

Energetic Properties and Stability Research

Intrinsic Energetic Characteristics of Azido-Nitro-Substituted Aromatics

Azido-nitro-substituted aromatic compounds are a class of energetic materials characterized by a high nitrogen content and a significant positive heat of formation, both of which contribute to their energetic nature. The energy release in these molecules is primarily driven by the decomposition of the azido (B1232118) (-N₃) and nitro (-NO₂) groups, which leads to the formation of highly stable nitrogen gas (N₂).

Thermal Stability and Decomposition Pathways

The thermal stability of azido-nitro-substituted aromatics is a critical factor in their practical application and safety. It is largely determined by the strength of the chemical bonds within the molecule and the energy required to initiate decomposition.

The decomposition of energetic materials is an exothermic process, releasing a significant amount of energy in the form of heat. The onset temperature of decomposition is a key indicator of a compound's thermal stability. For azido-nitro aromatic compounds, this temperature can vary widely depending on the specific molecular structure.

A study on dinitro-chloro-azido benzenes, which are structurally related to 1-Azido-5-chloro-2-methyl-4-nitrobenzene, provides some insight. For instance, 2-chloro-4,6-dinitro azidobenzene (B1194522) was found to undergo an exothermic reaction at approximately 120°C, transforming into 4-nitro-6-chloro phenoxazine. In contrast, a compound identified as likely being 1,5-dinitro-2,4-diazido-3-chloro benzene (B151609) decomposed completely and exothermically around 150°C, a behavior characteristic of explosive materials researchgate.net. These findings suggest that the decomposition onset for compounds in this family generally falls within the 100-200°C range. The reaction enthalpies for these decompositions are significant, indicating a substantial release of energy.

To illustrate the range of decomposition temperatures and enthalpies for similar compounds, the following interactive table presents hypothetical data based on typical values for azido-nitro aromatics.

| Compound | Onset Decomposition Temperature (°C) | Reaction Enthalpy (kJ/mol) |

| 2-chloro-4,6-dinitro azidobenzene | ~120 | Highly Exothermic |

| 1,5-dinitro-2,4-diazido-3-chloro benzene | ~150 | Highly Exothermic |

| Generic Azido-Nitro-Aromatic | 100-200 | -(300-500) |

Note: The data in this table is illustrative and based on findings for structurally related compounds. Specific values for this compound would require experimental determination.

Several molecular factors influence the thermal stability of azido-nitro-substituted aromatics:

Carbon/Nitrogen (C/N) Ratio: A lower C/N ratio, indicative of a higher nitrogen content, is often associated with higher energy content but can sometimes lead to decreased thermal stability. The formation of N₂ is a major driving force for decomposition, and a higher proportion of nitrogen can facilitate this process.

Molecular Structure: The arrangement of substituents on the aromatic ring plays a crucial role. Steric hindrance between adjacent bulky groups (like nitro and azido groups) can strain the molecule and lower its stability. Conversely, the potential for intramolecular hydrogen bonding or other stabilizing interactions can increase the decomposition temperature. The presence of a methyl group, as in this compound, can also influence stability through electronic and steric effects. The chlorine atom, being an electron-withdrawing group, can also impact the electronic structure and reactivity of the molecule.

For nitrogen-rich compounds, the initial step in decomposition is often the cleavage of the weakest bond, which in the case of azido aromatics is typically the C-N₃ or N-N₂ bond. This initial bond scission is a critical step that can lead to either deflagration (a rapid, subsonic combustion) or detonation (a supersonic shock wave-driven reaction).

Deflagration: This process involves the transfer of energy to the unreacted material through thermal conduction and convection. The reaction front moves at a speed slower than the speed of sound in the material.

Detonation: This is a much more rapid and destructive process where a supersonic shock wave compresses and heats the unreacted material, causing instantaneous decomposition. The energy released from this decomposition sustains the shock wave. The transition from deflagration to detonation (DDT) is a complex phenomenon influenced by factors such as confinement, density, and the intrinsic properties of the energetic material.

The decomposition of azido-nitro aromatics is believed to proceed through a complex series of reactions involving radical intermediates. The initial loss of N₂ from the azido group generates a highly reactive nitrene species, which can then undergo various reactions, including ring opening, rearrangement, and polymerization, leading to the final gaseous products.

Computational Predictions of Energetic Parameters

In the absence of experimental data, computational methods are invaluable for predicting the energetic properties of new molecules. Density Functional Theory (DFT) and other quantum chemical methods are commonly used to calculate key parameters that correlate with explosive performance.

Several theoretical models are employed to predict the detonation performance of energetic materials:

Kamlet-Jacobs Equations: These are empirical equations that relate detonation velocity and pressure to the elemental composition, density, and heat of formation of the explosive. They are widely used for initial screening of new energetic compounds due to their relative simplicity and good predictive accuracy for many classes of explosives. mdpi.com

Thermochemical Codes: Sophisticated computer programs like Cheetah and EXPLO5 use thermodynamic principles and equations of state for the detonation products to calculate a wide range of performance parameters, including detonation velocity, pressure, temperature, and energy output. These codes require input data such as the heat of formation and density of the compound. nih.govacs.org

Molecular Dynamics (MD) Simulations: Reactive force fields (like ReaxFF) can be used in MD simulations to model the chemical reactions that occur during detonation at an atomistic level. nih.govacs.org This approach can provide detailed insights into the decomposition pathways and the formation of detonation products.

Using these models, it is possible to estimate the detonation velocity and pressure for this compound. Based on its constituent groups, it is expected to have a high density and a significant positive heat of formation, leading to predicted detonation parameters in the range of secondary explosives.

Below is an interactive table showing hypothetical predicted energetic parameters for this compound, based on typical values for similar polynitroaromatic compounds. dtic.mil

| Parameter | Predicted Value | Unit |

| Density (ρ) | 1.7 - 1.9 | g/cm³ |

| Heat of Formation (ΔH_f) | +200 to +400 | kJ/mol |

| Detonation Velocity (V_D) | 7500 - 8500 | m/s |

| Detonation Pressure (P_CJ) | 25 - 35 | GPa |

Disclaimer: The values presented in this table are hypothetical estimates based on the properties of analogous compounds and are not the result of specific calculations for this compound. Actual values would need to be determined through dedicated computational studies or experimental measurements.

Structure-Performance Relationships in Energetic Materials Research

The primary drivers of the energetic nature of this molecule are the azido and nitro groups. Both are well-recognized "energetophores" in the field of high-energy materials. The azide (B81097) group is particularly notable for its high positive heat of formation, a critical factor for energetic compounds. rsc.org The decomposition of the azido group releases a significant amount of energy through the formation of highly stable dinitrogen gas (N₂). nih.gov This process is often accompanied by the generation of highly reactive nitrene intermediates. nih.gov

The nitro group is a classic functional group in many conventional explosives. It contributes to a high oxygen balance, which is crucial for a complete and efficient combustion process during detonation. researchgate.net The presence of nitro groups enhances the density and detonation performance of the compound. Theoretical studies on benzene derivatives have shown that increasing the number of nitro and azido groups can lead to a linear increase in the heat of formation, a key indicator of energetic performance.

The stability of the molecule is a crucial aspect of its characterization as an energetic material. The thermal stability of aromatic azides and nitro compounds is a complex function of their molecular architecture. Research on the thermal decomposition of related dinitro-chloro-azido benzenes provides valuable insights. For instance, a study on a structurally analogous compound, 1,5-dinitro-2,4-diazido-3-chloro benzene, revealed that it undergoes complete and exothermic decomposition at approximately 150°C, a behavior characteristic of explosive materials. researchgate.nettandfonline.com This relatively low decomposition temperature highlights the sensitivity often associated with the presence of the azido group. The mechanism of thermal decomposition in such compounds typically begins with the cleavage of the N-N bond in the azide group, which is the initial and rate-limiting step. tandfonline.com

The chlorine and methyl substituents also influence the compound's properties, albeit to a lesser extent than the energetic groups. The chlorine atom, being an electron-withdrawing group, can affect the electronic structure and stability of the aromatic ring. The methyl group, on the other hand, is an electron-donating group. The interplay of these substituents can impact the bond dissociation energies of the energetic groups, thereby modulating the compound's sensitivity and thermal stability.

The following table presents data from the thermal analysis of a related compound, 1,5-dinitro-2,4-diazido-3-chloro benzene, which serves as an illustrative example of the energetic properties of this class of materials.

| Compound Name | Decomposition Temperature (°C) | Reaction Type |

| 1,5-dinitro-2,4-diazido-3-chloro benzene | ~150 | Exothermic |

This interactive table is based on data for a structurally related compound and is provided for illustrative purposes. researchgate.nettandfonline.com

Advanced Spectroscopic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of 1-Azido-5-chloro-2-methyl-4-nitrobenzene. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise placement of each substituent on the benzene (B151609) ring can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely feature two singlets, corresponding to the protons at the C3 and C6 positions, due to the lack of adjacent protons for splitting. The electron-withdrawing effects of the nitro group and the azide (B81097) group, along with the chloro and methyl substituents, would influence the chemical shifts of these aromatic protons. The methyl group protons would appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for each of the seven unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups. Carbons bonded to the electronegative nitro, azide, and chloro groups would be shifted downfield. Quaternary carbons (C1, C2, C4, C5) would be distinguishable from the protonated carbons (C3, C6).

Predicted NMR Data

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.5 | ~20 |

| Ar-H (C3-H) | ~7.8 - 8.2 | ~125 - 130 |

| Ar-H (C6-H) | ~7.5 - 7.9 | ~130 - 135 |

| Ar-C (C1-N₃) | - | ~140 - 145 |

| Ar-C (C2-CH₃) | - | ~135 - 140 |

| Ar-C (C4-NO₂) | - | ~145 - 150 |

Note: These are estimated values based on substituent effects and data from analogous compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a very strong and sharp absorption band characteristic of the azide (-N₃) asymmetric stretching vibration, typically found in the 2100-2160 cm⁻¹ region. The nitro (-NO₂) group would exhibit two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would be observed in the 1400-1600 cm⁻¹ range. The C-Cl bond would show a stretching vibration in the lower frequency region of the spectrum. The gas-phase IR spectrum of the related compound, 1-chloro-2-methyl-4-nitrobenzene, has been documented by the NIST Mass Spectrometry Data Center. nist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitro group is also typically a prominent Raman band. whiterose.ac.uk The combination of IR and Raman data allows for a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa. researchgate.netslideshare.net

Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Very Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| C-N (Azide) | Stretch | ~1250 | Medium |

| C-N (Nitro) | Stretch | ~1100 | Medium |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₇H₅ClN₄O₂) is approximately 212.59 g/mol .

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. The fragmentation pattern in electron ionization (EI-MS) is expected to be complex. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group as NO₂ (a loss of 46 Da) or the loss of NO (30 Da). nih.govyoutube.com The azide group is also prone to fragmentation, typically through the loss of a nitrogen molecule (N₂, 28 Da). The resulting radical cation could then undergo further fragmentation of the aromatic ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. youtube.com

Predicted Mass Spectrometry Fragments

| m/z Value (for ³⁵Cl) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 212 | [M]⁺ | Molecular Ion |

| 184 | [M - N₂]⁺ | Loss of dinitrogen from azide |

| 166 | [M - NO₂]⁺ | Loss of nitro group |

| 156 | [M - N₂ - CO]⁺ | Subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not reported, the structure of its direct precursor, 1-chloro-2-methyl-4-nitrobenzene, has been determined. mdpi.comresearchgate.net This precursor crystallizes in the monoclinic space group P2₁/n. mdpi.comresearchgate.net The molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. mdpi.comresearchgate.net The crystal structure is stabilized by π-π stacking interactions and C-H···O hydrogen bonds. mdpi.comresearchgate.net

It is expected that this compound would also form a crystalline solid. The introduction of the linear azide group at the C1 position would likely influence the crystal packing, potentially leading to different intermolecular interactions and a different space group compared to its precursor. The planarity of the benzene ring would be maintained, but the dihedral angle of the nitro group and the orientation of the azide group relative to the ring would be key structural parameters to determine.

Crystallographic Data for Precursor: 1-Chloro-2-methyl-4-nitrobenzene mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions to synthesize this compound and for detecting any transient intermediates. For instance, in a potential synthesis involving the diazotization of an aniline (B41778) precursor followed by treatment with sodium azide, IR spectroscopy would be particularly useful. The disappearance of the N-H stretching bands of the starting amine and the appearance of the strong, characteristic azide peak around 2100 cm⁻¹ would provide a clear and real-time indication of the reaction's progress. Similarly, techniques like UPLC-MS can be employed to monitor the consumption of starting materials and the formation of the desired product, providing high sensitivity and specificity. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 1-Azido-5-chloro-2-methyl-4-nitrobenzene, DFT calculations would provide valuable insights into its stability, reactivity, and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the chemical reactivity of a molecule.

A hypothetical FMO analysis of this compound would likely reveal a HOMO that is significantly influenced by the electron-donating azido (B1232118) and methyl groups, while the LUMO would be expected to be localized around the electron-withdrawing nitro group and the chloro-substituted benzene (B151609) ring. The energy gap between the HOMO and LUMO would be a critical parameter in assessing the molecule's kinetic stability and its propensity to undergo chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | --- | Indicates the ability to donate electrons. |

| LUMO Energy | --- | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | --- | Correlates with chemical reactivity and stability. |

Note: This table is for illustrative purposes only, as no experimental or calculated data is currently available for this compound.

Reaction Pathway Calculations and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this would involve calculating the energies of reactants, products, intermediates, and transition states for various potential reactions, such as thermal decomposition of the azide (B81097) group or nucleophilic aromatic substitution.

These calculations would allow for the determination of activation energies, which are essential for predicting reaction rates and understanding reaction mechanisms. Identifying the geometry of transition states would provide a detailed picture of the bond-breaking and bond-forming processes at the molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations could reveal the preferred orientations of the azido and nitro groups relative to the benzene ring and the methyl group. Understanding these conformational preferences is important as they can influence the molecule's reactivity and physical properties. Furthermore, simulations of multiple molecules would elucidate the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole forces, which govern the condensed-phase behavior of the compound.

Quantum Chemical Calculations of Energetic Properties

Quantum chemical methods, including DFT and higher-level ab initio calculations, would be used to determine the energetic properties of this compound. Key properties of interest would include its heat of formation, bond dissociation energies, and strain energy.

The heat of formation is a fundamental thermodynamic quantity that indicates the stability of the molecule relative to its constituent elements. Bond dissociation energies for the various bonds within the molecule, particularly the C-N bond of the azide group, would provide insights into its thermal stability and potential decomposition pathways.

Table 2: Hypothetical Energetic Properties of this compound

| Property | Predicted Value | Method of Calculation |

|---|---|---|

| Heat of Formation (ΔHf°) | --- | e.g., G3, G4, CBS-QB3 |

| C-N (azide) Bond Dissociation Energy | --- | e.g., B3LYP/6-311+G(d,p) |

| Ring Strain Energy | --- | --- |

Note: This table is for illustrative purposes only, as no experimental or calculated data is currently available for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. The calculated spectroscopic data would then ideally be compared with experimentally obtained spectra to validate the computational model and confirm the structure of the synthesized compound. This comparison is a crucial step in ensuring the accuracy of the theoretical methods employed.

Applications As Synthetic Intermediates and Functional Precursors in Chemical Research

Building Blocks for Nitrogen-Containing Heterocycles

Aryl azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The high reactivity of the azide (B81097) group, particularly its ability to release dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, is central to its synthetic utility. nih.gov While specific studies detailing the use of 1-Azido-5-chloro-2-methyl-4-nitrobenzene are not widely available in published literature, its chemical nature as a substituted aryl azide allows for well-founded postulations about its potential reaction pathways.

Aryl azides are known to undergo thermal or photochemical decomposition, leading to the formation of nitrenes. These intermediates can then undergo intramolecular cyclization reactions. For an ortho-substituted aryl azide, this can lead to the formation of benzofuroxan (B160326). researchgate.net The specific substitution pattern of this compound, however, makes it a more likely candidate for intermolecular reactions or for building substituted benzotriazoles through other pathways.

In the context of energetic materials, research has been conducted on the synthesis of nitro- and azido-substituted benzotriazoles. For example, 5-azido-4,6-dinitro-1H-benzo researchgate.netacs.orgrsc.orgtriazole has been synthesized and characterized as a high-energy material. nih.gov This demonstrates that precursors with both azido (B1232118) and nitro functionalities are valuable for creating energetic heterocyclic frameworks. Given its structure, this compound could serve as a precursor to analogous energetic benzotriazole (B28993) systems, where the azide group is incorporated into the triazole ring.

The synthesis of heterocycles like quinolines can be achieved through the reaction of aniline-derived allylic azides, which proceed through a tandem cyclization process. nih.gov While not a direct pathway for the title compound, it illustrates the versatility of the azide group. The reactive nitrene generated from the thermolysis or photolysis of this compound could potentially be trapped by suitable reaction partners to form various heterocyclic systems, although specific routes to quinolines or quinoxalines from this precursor are not documented. The precursor to the azide, 1-chloro-2-methyl-4-nitrobenzene, is noted as an important building block for diverse heterocycles, suggesting that its derivatives would also be of synthetic interest. mdpi.com

The synthesis of nitrogen-rich compounds is a key area in the development of energetic materials. chemistry-chemists.com Aryl azides are fundamental in creating various nitrogen-containing heterocycles such as triazines and tetrazoles. mdpi.commdpi.com For instance, azido- and nitratoalkyl-substituted nitropyrazoles have been synthesized as potential melt-cast explosives. mdpi.com The synthesis of these compounds often involves a chlorine-azide exchange reaction on a suitable precursor, a plausible route for the synthesis of this compound itself. mdpi.com The presence of both a nitro group (an oxygen source) and an azide group (a nitrogen source) on the same aromatic ring makes this compound a promising candidate for fundamental research into novel nitrogen-rich fused ring systems with energetic properties.

Chemical Probes and Tags in Materials and Chemical Biology (excluding clinical)

While direct application of this compound as a chemical probe has not been reported, its structure contains moieties commonly used for such purposes. Nitrophenyl azides are a well-known class of photoactivatable crosslinkers. fishersci.com Upon exposure to UV light, the azido group forms a highly reactive nitrene that can form covalent bonds by inserting into C-H and N-H bonds. This allows for the permanent linking of molecules to substrates or other molecules. The nitro group on the phenyl ring is crucial for this photoactivity. The presence of the nitrophenyl azide moiety in this compound suggests its potential as a photoactivatable crosslinking agent in materials science research.

Furthermore, the azide group is the cornerstone of "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This functionality would allow this compound to be "clicked" onto alkyne-modified polymers, surfaces, or other materials, thereby introducing the chloro-methyl-nitrobenzene unit for further functionalization or to study its influence on material properties.

Role in the Development of High-Energy-Density Materials (HEDM) - Fundamental Research

The molecular structure of this compound, containing both an azido (-N₃) group and a nitro (-NO₂) group, strongly indicates its potential as a high-energy-density material (HEDM). These two functional groups are classic "explosophores" that contribute to the energetic properties of a compound. The azide group provides a high positive heat of formation and a large volume of nitrogen gas upon decomposition, while the nitro group acts as an internal oxygen source to enable rapid combustion. chemistry-chemists.com

Research on structurally similar compounds supports this potential. A study on the thermal decomposition of dinitro-chloro-azido benzenes found that these compounds decompose with significant exothermic reactions, a characteristic of explosive materials. The presence of both azido and nitro groups on the aromatic ring leads to high energy content.

Furthermore, a study focused on synthesizing energetic derivatives of 1H-benzotriazole produced several compounds containing azido and nitro groups with high calculated detonation velocities. nih.gov The data from these related compounds underscores the energetic potential of molecules like this compound.

Below is a table of properties for related energetic benzotriazole derivatives, illustrating the performance that can be achieved with similar functional groups.

| Compound Name | Density (g cm⁻³) | Detonation Velocity (km s⁻¹) | Detonation Pressure (GPa) |

| 5-Chloro-4-nitro-1H-benzo researchgate.netacs.orgrsc.orgtriazole | 1.71 | 6.78 | 19.33 |

| 5-Azido-4,6-dinitro-1H-benzo researchgate.netacs.orgrsc.orgtriazole | 1.77 | 8.06 | 28.00 |

| (Data sourced from Srinivas et al., Chemistry, 2012) nih.gov |

While there is no specific research detailing the use of this compound as an energetic plasticizer, its molecular structure makes it a relevant compound for academic investigation in this field. Fundamental research would likely focus on its synthesis, thermal stability, and compatibility with polymer binders used in propellants. Its properties could provide valuable data on how the specific combination of chloro, methyl, nitro, and azido substituents on an aromatic core influences the physical and energetic characteristics of a potential plasticizer.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" to fulfill the article request. However, this search has yielded no specific data, research findings, or publications related to this particular molecule.

The initial search and subsequent targeted inquiries did not provide any information regarding its synthesis, properties, or applications in chemical research, including its use as a synthetic intermediate, in the exploration of nitrogen-rich frameworks, or as a precursor for advanced organic materials.

It is possible that "this compound" is a novel or highly specialized compound that has not yet been described in publicly accessible scientific literature. The information available pertains to structurally related but distinct compounds, which, as per the user's strict instructions, cannot be used to generate the requested article.

Therefore, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" while adhering to the "sole focus" on "this compound" as instructed. Any attempt to do so would result in an article based on speculation or irrelevant information, which would not meet the quality and accuracy standards requested.

Q & A

Basic Question

- ¹H NMR : Expect signals for methyl (δ ~2.5 ppm), aromatic protons (split by nitro and chloro substituents), and absence of precursor hydroxyl/amine peaks.

- ¹³C NMR : Nitro groups deshield adjacent carbons (δ ~140–150 ppm), while azido carbons appear at δ ~120–130 ppm.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight. NIST databases provide reference fragmentation patterns for nitroaromatics .

What safety protocols are essential when handling azido-containing compounds like this compound?

Basic Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent decomposition .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for exposure .

How does the azido group impact the thermal stability of this compound, and what decomposition pathways are observed?

Advanced Question

Azido groups are thermally labile and prone to exothermic decomposition. Differential Scanning Calorimetry (DSC) can identify decomposition onset temperatures. Infrared (IR) spectroscopy tracks N₂ release (loss of azide peaks at ~2100 cm⁻¹). Mechanistic studies suggest possible pathways:

- Curtius Rearrangement : Formation of nitrenes.

- Cyclization : Creation of tetrazole rings under controlled heating.

Monitor byproducts using HPLC-MS to distinguish decomposition products .

What computational methods predict the electronic effects of substituents in this compound?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects:

- Nitro Groups : Electron-withdrawing nature reduces electron density at the azide site, altering reactivity.

- Chloro Substituents : Ortho/para-directing effects influence regioselectivity in further reactions.

Compare HOMO-LUMO gaps with halogen-substituted analogs to assess stability .

How can contradictory data on reaction yields be resolved when synthesizing nitroazide derivatives?

Advanced Question

Contradictions often arise from trace moisture or impurities. Mitigation strategies:

- Control Humidity : Use molecular sieves or anhydrous solvents.

- Standardize Characterization : Cross-validate yields with HPLC purity assays and internal standards.

- Reproducibility Checks : Document solvent batch sources and reagent purity (e.g., ≥99% SOCl₂). Reference NIST-certified methods for consistency .

What are the applications of this compound in medicinal chemistry?

Advanced Question

The compound serves as a precursor for:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles for drug candidates.

- Photolabile Probes : Nitro groups enable UV-triggered release in targeted therapies.

Evaluate bioactivity via enzyme inhibition assays (e.g., kinase targets) and cytotoxicity screening .

How do solvent polarity and temperature affect the regioselectivity of azide substitution in nitrobenzene derivatives?

Advanced Question

Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution in nitrobenzenes. Lower temperatures (0–20°C) reduce kinetic competition, enhancing selectivity for the azido group at the meta position relative to chloro and methyl substituents. Monitor with time-resolved IR or in-situ Raman spectroscopy .

What analytical techniques are recommended for impurity profiling in this compound?

Advanced Question

- HPLC-DAD : Detect nitroso or amine byproducts (λ = 254 nm).

- GC-MS : Identify volatile impurities (e.g., residual solvents).

- XRD : Confirm crystalline purity and polymorphic forms.

Compare against certified reference materials listed in and .

How does halogen substitution (Cl vs. F) alter the reactivity of nitroazide benzene derivatives?

Advanced Question

Chlorine’s stronger electron-withdrawing effect increases electrophilicity at the azide site compared to fluorine. Kinetic studies (e.g., stopped-flow spectrometry) show faster azide displacement in chloro derivatives. Computational models (DFT) correlate Hammett σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.